Talinolol

概要

説明

Talinolol is a beta1-selective adrenoceptor antagonist, commonly known as a beta-blocker. It is primarily used for its cardioprotective and antihypertensive properties. This compound is known for its ability to delay the conduction of stimuli in the atrioventricular node, reduce the sino-atrial conduction time, and impede the sinus node automaticity .

準備方法

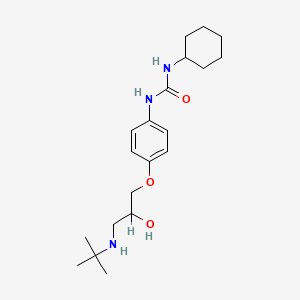

Synthetic Routes and Reaction Conditions: Talinolol can be synthesized through a multi-step process involving the reaction of 4-(2-hydroxy-3-(tert-butylamino)propoxy)aniline with cyclohexyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and stability. The development and validation of these methods are crucial for the large-scale production of this compound .

化学反応の分析

Hydroxylation Reactions

Talinolol undergoes significant metabolic transformations, primarily through hydroxylation of the cyclohexyl ring. This reaction is catalyzed by cytochrome P450 enzymes, leading to various metabolites that are excreted in urine. Research has identified the major metabolic pathway as follows:

-

Hydroxylation : The cyclohexyl ring is hydroxylated, resulting in several phase I metabolites.

-

Phase II Metabolism : In some species, including dogs, this compound is conjugated to form glucuronides, which are more water-soluble and facilitate excretion.

Interaction with Other Compounds

This compound's pharmacokinetics can be significantly altered by co-administration with other drugs. For instance, the presence of verapamil has been shown to decrease the oral bioavailability of this compound due to its interaction with P-glycoprotein transporters, which affects absorption and distribution:

-

Study Findings : The area under the concentration-time curve (AUC) for this compound was reduced when administered with R-verapamil compared to placebo, indicating altered absorption dynamics .

-

Pharmacokinetics and Metabolic Pathways

The pharmacokinetic profile of this compound reveals low plasma protein binding and minimal first-pass metabolism, making it an effective therapeutic agent for studying drug interactions:

-

Absorption : this compound shows rapid absorption with peak plasma concentrations occurring within a few hours post-administration.

-

Elimination : Renal clearance remains unaffected by variations in P-glycoprotein activity or liver conditions such as cirrhosis .

-

Research Findings on Drug Interactions

Recent studies have explored the implications of genetic variations on the metabolism of this compound. Variants in genes associated with drug transport can lead to significant differences in drug efficacy and safety profiles among individuals:

-

Genetic Variability : Certain polymorphisms have been linked to altered pharmacokinetics, affecting both AUC and elimination rates of this compound .

This compound exhibits complex chemical behavior influenced by its structure and interactions with biological systems. Understanding these reactions is crucial for optimizing its therapeutic use and minimizing adverse effects. Ongoing research continues to uncover the intricacies of its metabolic pathways and interactions with other drugs.

科学的研究の応用

Pharmacokinetics Research

Probe Drug for P-glycoprotein Studies

Talinolol is extensively utilized as a probe drug for studying the intestinal efflux transporter P-glycoprotein (P-gp). This transporter is crucial in mediating drug absorption and elimination, making this compound an ideal candidate for investigating the pharmacokinetic profiles of other drugs. Its low plasma protein binding and minimal first-pass metabolism enhance its suitability for such studies .

Case Study: Physiologically Based Pharmacokinetic Modeling

A recent study developed a physiologically based pharmacokinetic (PBPK) model to understand the influence of genetic variants of P-gp and other transporters on the pharmacokinetics of this compound. The study highlighted that factors such as liver cirrhosis and chronic renal failure significantly affect this compound's pharmacokinetics, providing insights into personalized medicine approaches .

Drug Interaction Studies

Impact of Food and Other Drugs

Research indicates that substances like grapefruit juice can significantly reduce the bioavailability of this compound, underscoring the importance of understanding food-drug interactions in clinical settings . Additionally, studies have shown that co-administration with compounds like morin can enhance oral bioavailability, suggesting potential strategies for optimizing this compound's therapeutic effects .

Table 1: Summary of Drug Interaction Studies with this compound

| Interaction Substance | Effect on this compound Bioavailability | Study Reference |

|---|---|---|

| Grapefruit Juice | Reduces bioavailability | |

| Morin | Increases bioavailability |

Genetic Studies

Heritability of Pharmacokinetics

A twin study assessed the heritability of this compound's pharmacokinetics, revealing that environmental factors primarily influence its clearance rather than genetic factors. This finding emphasizes the need to consider lifestyle and dietary factors when evaluating drug responses in individuals .

Cholesterol-Lowering Effects

Selective Optimization of Side Activities

This compound has been identified to have cholesterol-lowering effects through the inhibition of soluble epoxide hydrolase (sEH). A computer-aided drug design approach has been employed to optimize these side activities, indicating potential for repurposing this compound in lipid management therapies .

Ocular Applications

Prodrug Development for Ocular Delivery

Research has explored the development of prodrugs of this compound aimed at enhancing ocular delivery for treating posterior segment diseases. These formulations aim to improve retention time in ocular tissues, thereby increasing therapeutic efficacy .

作用機序

タリノロールは、β1アドレナリン受容体を選択的に遮断することで効果を発揮します。この作用は、心拍数と心筋収縮力を低下させ、心拍出量と血圧を低下させます。 この化合物とこれらの受容体の相互作用は、心臓における電気的インパルス伝導を遅延させるため、抗不整脈作用を示します .

類似の化合物:

アテノロール: 心臓保護作用が類似した別のβ1選択的遮断薬。

メトプロロール: 高血圧症と狭心症の治療に使用されていることが知られています。

プロプラノロール: さまざまな心血管疾患に使用される非選択的β遮断薬。

タリノロールの独自性: タリノロールの独自の特徴は、β1アドレナリン受容体に対する選択的な作用であり、非選択的β遮断薬に関連する気管支収縮などの副作用のリスクを最小限に抑えます。 さらに、吸収とバイオアベイラビリティなどの薬物動態学的特性により、臨床および研究用途に適した化合物となっています .

類似化合物との比較

Atenolol: Another beta1-selective blocker with similar cardioprotective effects.

Metoprolol: Known for its use in treating hypertension and angina.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness of Talinolol: this compound’s unique feature lies in its selective action on beta1-adrenergic receptors, which minimizes the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Additionally, its pharmacokinetic properties, such as absorption and bioavailability, make it a valuable compound for clinical and research applications .

生物活性

Talinolol is a selective beta-1 adrenergic receptor antagonist primarily used in the management of hypertension and other cardiovascular conditions. Its unique pharmacological profile has led to extensive research into its biological activity, particularly concerning its pharmacokinetics and interactions with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on lipid metabolism, and potential implications in disease management.

Overview

Pharmacokinetics refers to the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. This compound exhibits unique pharmacokinetic properties that are influenced by various factors including renal function and genetic polymorphisms.

Key Findings

-

Absorption and Elimination :

- This compound is rapidly absorbed from the gastrointestinal tract, with a time to maximum concentration () of 2.5 to 4 hours after oral administration of a 100 mg dose .

- The mean elimination half-life () in healthy individuals is approximately 12 hours. In patients with renal impairment, this half-life increases significantly due to reduced clearance .

- Renal Impairment :

- Physiologically Based Pharmacokinetic (PBPK) Modeling :

Table: Key Pharmacokinetic Parameters of this compound

| Parameter | Healthy Volunteers | Renal Impairment |

|---|---|---|

| (hours) | 2.5 - 4 | 2.5 - 4 |

| (hours) | ~12 | Increased |

| Urinary Excretion (%) | ~55 | ~25 |

Effects on Lipids

This compound has been shown to exert beneficial effects on lipid profiles, making it a candidate for further exploration in metabolic disorders.

- Inhibition of Soluble Epoxide Hydrolase (sEH) :

- Clinical Trials :

Table: Effects of this compound on Lipid Levels

| Study Type | Dose (mg/day) | Effect on Triglycerides | Effect on Cholesterol |

|---|---|---|---|

| Clinical Trial | 100 | Moderate reduction | Moderate reduction |

| Clinical Trial | 200-300 | Significant reduction | Significant reduction |

Case Study: Impact on Patients with Renal Impairment

A study involving patients with varying degrees of renal impairment highlighted the altered pharmacokinetics of this compound in this population. The findings suggested that careful monitoring and dosage adjustments are necessary for effective management in patients with compromised renal function .

Research Findings: Genetic Variability

Research indicates that genetic polymorphisms affecting P-glycoprotein can significantly alter this compound clearance rates among individuals. This variability underscores the importance of personalized medicine approaches when prescribing this compound for hypertension or other indications .

特性

IUPAC Name |

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWWQICDIZSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046426 | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57460-41-0 | |

| Record name | Talinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57460-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Talinolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。